

Spectroscopic Profile of 2,4,6-Trimethylaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,4,6-Trimethylaniline

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **2,4,6-trimethylaniline**, a vital intermediate in the synthesis of various dyes and ligands. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and interpretation. Detailed experimental protocols for acquiring such data are also provided, along with visualizations of the analytical workflow and structural elucidation pathways.

Spectroscopic Data

The empirical formula for **2,4,6-trimethylaniline** is $C_9H_{13}N$, with a molecular weight of 135.21 g/mol. Its structure, characterized by a centrally substituted aniline ring with three methyl groups, gives rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2,4,6-trimethylaniline**, both 1H and ^{13}C NMR spectra provide unambiguous evidence for its symmetric structure.

1H NMR Data (Solvent: $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.84	s	2H	Ar-H
3.61	s (br)	2H	-NH ₂
2.29	s	3H	para-CH ₃
2.19	s	6H	ortho-CH ₃

¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
142.3	C-NH ₂
129.1	meta-C-H
128.5	para-C-CH ₃
122.5	ortho-C-CH ₃
20.6	para-CH ₃
17.8	ortho-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,4,6-trimethylaniline** exhibits characteristic bands corresponding to the amine and aromatic functionalities.

Characteristic IR Absorption Bands (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450, 3365	Strong	N-H stretch (asymmetric and symmetric)
3010	Medium	Aromatic C-H stretch
2918	Strong	Aliphatic C-H stretch
1624	Strong	N-H bend (scissoring)
1475	Strong	Aromatic C=C stretch
850	Strong	C-H out-of-plane bend (isolated H)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, providing valuable clues about its structure. The electron ionization (EI) mass spectrum of **2,4,6-trimethylaniline** shows a prominent molecular ion peak and characteristic fragment ions.

Electron Ionization Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity (%)	Assignment
135	100	[M] ⁺ (Molecular Ion)
134	57	[M-H] ⁺
120	99	[M-CH ₃] ⁺
91	15	[C ₇ H ₇] ⁺ (Tropylium ion)
77	10	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data for a liquid sample like **2,4,6-trimethylaniline** are outlined below.

NMR Spectroscopy

A solution of **2,4,6-trimethylaniline** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. ^1H NMR spectra are typically recorded with 16-32 scans, while ^{13}C NMR spectra may require several hundred to a few thousand scans for adequate signal-to-noise. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

IR Spectroscopy

For a liquid sample like **2,4,6-trimethylaniline**, the IR spectrum is typically recorded "neat," meaning without a solvent. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm^{-1} .

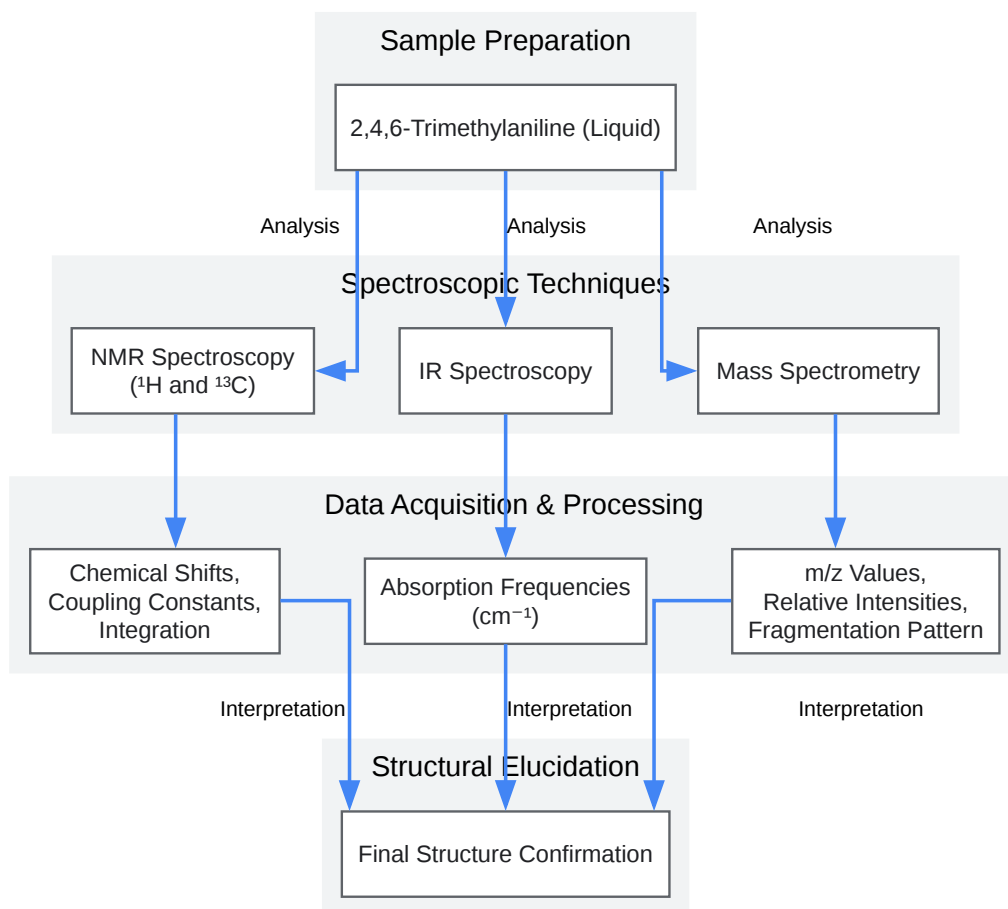
Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.

Visualizations

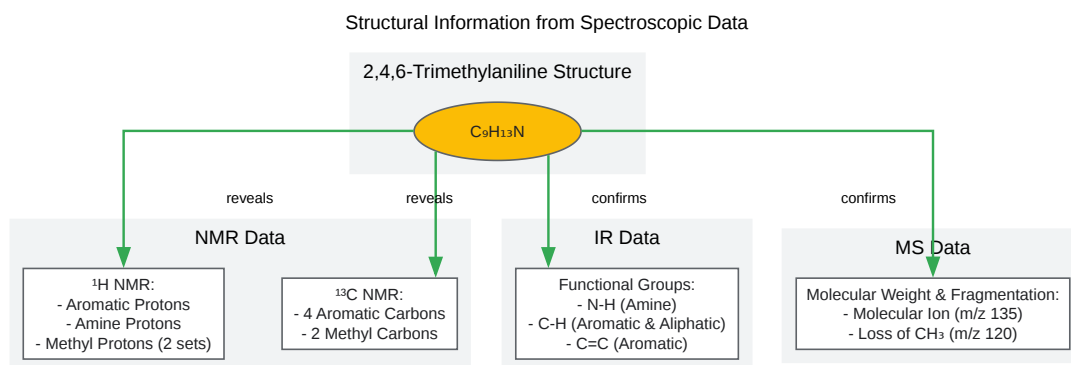
The following diagrams illustrate the workflow for spectroscopic analysis and the structural information derived from the data.

Spectroscopic Analysis Workflow for 2,4,6-Trimethylaniline



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Caption: Workflow of spectroscopic analysis.



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Caption: Deriving structural information.

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